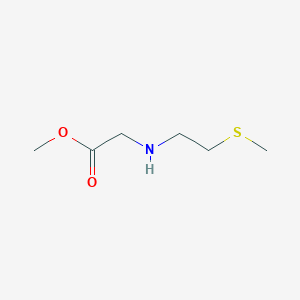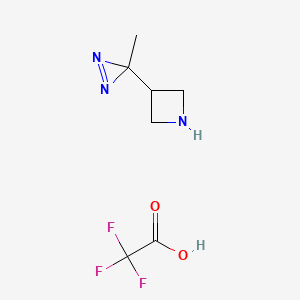
3-(3-methyl-3H-diazirin-3-yl)azetidine, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methyl-3H-diazirin-3-yl)azetidine, trifluoroacetic acid is a compound that belongs to the class of diazirines. Diazirines are organic molecules characterized by a carbon atom bound to two nitrogen atoms, forming a cyclopropene-like ring. This compound is particularly notable for its photo-reactive properties, making it useful in various scientific applications .
Preparation Methods
The synthesis of 3-(3-methyl-3H-diazirin-3-yl)azetidine, trifluoroacetic acid typically involves the conversion of ketones to diaziridines, followed by oxidation to form the desired diazirines. The general steps include:
Oximation: Reacting the ketone with hydroxylammonium chloride under heat in the presence of a base such as pyridine.
Tosylation or Mesylation: Treating the alpha-substituted oxygen with tosyl or mesyl chloride in the presence of a base.
Ammonia Treatment: Treating the tosyl or mesyl oxime with ammonia to produce diaziridine.
Chemical Reactions Analysis
3-(3-methyl-3H-diazirin-3-yl)azetidine, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: Conversion of diaziridines to diazirines using oxidizing agents.
Photoactivation: Upon UV light irradiation, diazirines form carbenes, which can insert into various C-H, N-H, and O-H bonds.
Substitution: The compound can participate in substitution reactions, particularly when appended to ligands or pharmacophores.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-methyl-3H-diazirin-3-yl)azetidine, trifluoroacetic acid involves the formation of carbenes upon UV light irradiation. These carbenes can insert into various bonds, leading to covalent modifications of nearby molecules. This property makes it useful for studying molecular interactions and modifying biological targets .
Comparison with Similar Compounds
3-(3-methyl-3H-diazirin-3-yl)azetidine, trifluoroacetic acid is unique due to its trifluoroacetic acid component, which enhances its reactivity and stability. Similar compounds include:
3-(3-(trifluoromethyl)-3H-diazirin-3-yl)azetidine hydrochloride: Another diazirine compound with similar photo-reactive properties.
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid: Used for UV light-induced covalent modification of biological targets.
Properties
Molecular Formula |
C7H10F3N3O2 |
|---|---|
Molecular Weight |
225.17 g/mol |
IUPAC Name |
3-(3-methyldiazirin-3-yl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H9N3.C2HF3O2/c1-5(7-8-5)4-2-6-3-4;3-2(4,5)1(6)7/h4,6H,2-3H2,1H3;(H,6,7) |
InChI Key |
NXDZCTAJVXYNOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)C2CNC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride](/img/structure/B13507545.png)
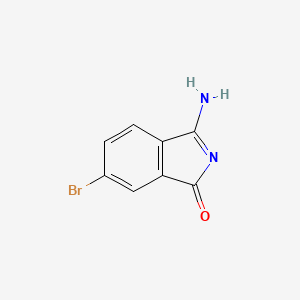
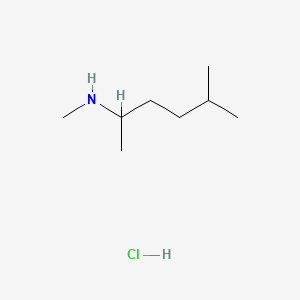
![Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride](/img/structure/B13507566.png)
![2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B13507569.png)
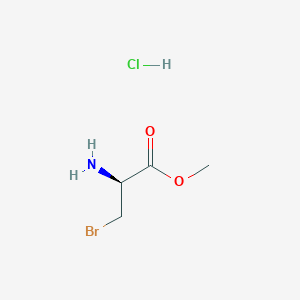
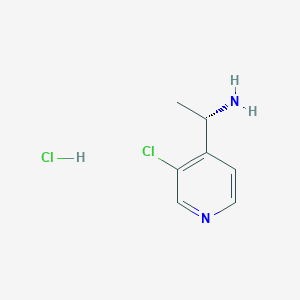
![6-Amino-3-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13507578.png)
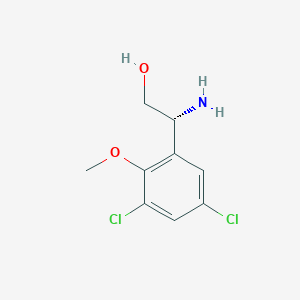
![rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis](/img/structure/B13507582.png)
![6-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-5-yl)-3-{1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-4-yl}pyridine-2-carbonitrile](/img/structure/B13507598.png)

